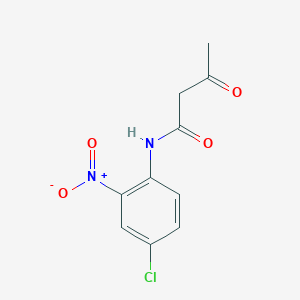

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

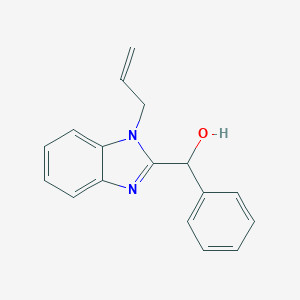

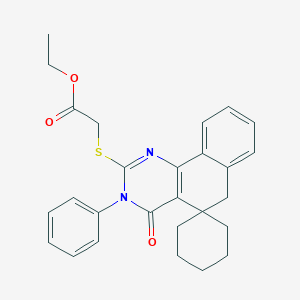

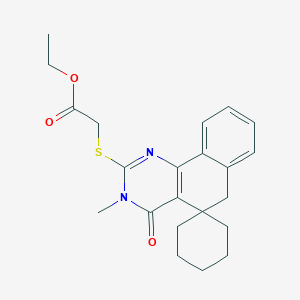

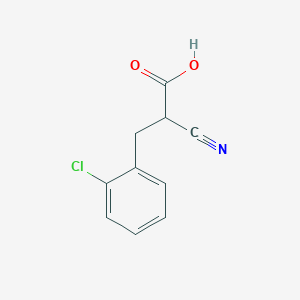

“N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is a chemical compound with the linear formula C13H8ClN3O5 . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is represented by the linear formula C13H8ClN3O5 . The molecular weight of this compound is 321.679 .Physical And Chemical Properties Analysis

The molecular weight of “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is 321.679 . For a similar compound, “2-Chloro-N-(4-nitrophenyl)acetamide”, the molecular weight is 214.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

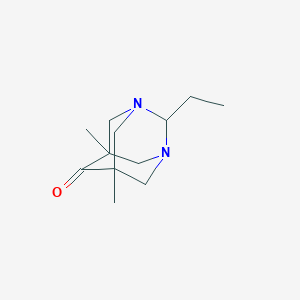

Synthesis of Domperidone

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is used in the synthesis of domperidone, a powerful peripheral dopamine receptor antagonist . The synthetic methods and processes of this drug are summarized in detail .

- Methods of Application : Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives. The intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .

- Results or Outcomes : Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare domperidone .

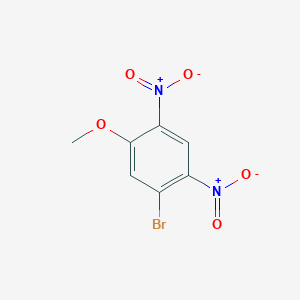

Synthesis of Antimicrobial and Antiproliferative Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” derivatives are synthesized and studied for their pharmacological activities as prospective antimicrobial and antiproliferative agents .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide

- Scientific Field : Organic Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” can be used to synthesize 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide .

- Methods of Application : The exact synthetic procedures are not specified, but typically involve reaction with a chlorinating agent .

- Results or Outcomes : The product, 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide, is a compound with potential applications in further synthetic chemistry .

Synthesis of Benzoylthiourea Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” can potentially be used in the synthesis of new benzoylthiourea derivatives .

- Methods of Application : The synthesis typically involves reaction with ammonium thiocyanate in acetone .

- Results or Outcomes : The resulting benzoylthiourea derivatives have potential applications in antimicrobial treatments .

Synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide

- Scientific Field : Organic Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” can be used to synthesize 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide .

- Methods of Application : The exact synthetic procedures are not specified, but typically involve reaction with a chlorinating agent .

- Results or Outcomes : The product, 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide, is a compound with potential applications in further synthetic chemistry .

Synthesis of Ethyl N-(4-chloro-2-nitrophenyl)carbamate

- Scientific Field : Organic Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” can potentially be used in the synthesis of Ethyl N-(4-chloro-2-nitrophenyl)carbamate .

- Methods of Application : The exact synthetic procedures are not specified, but typically involve reaction with ethyl carbamate .

- Results or Outcomes : The resulting Ethyl N-(4-chloro-2-nitrophenyl)carbamate has potential applications in further synthetic chemistry .

Propriétés

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-8-3-2-7(11)5-9(8)13(16)17/h2-3,5H,4H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMIREBDPKVUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385182 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

CAS RN |

34797-69-8 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)